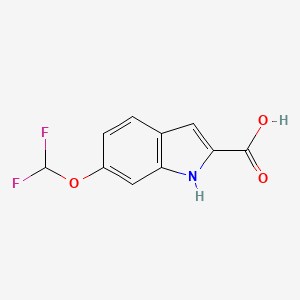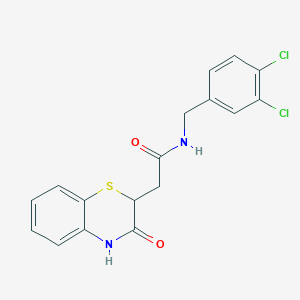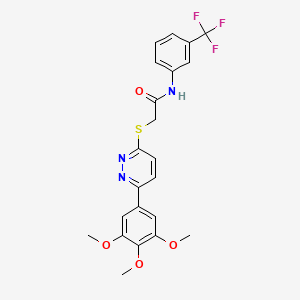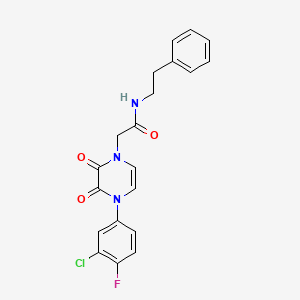
6-(Difluoromethoxy)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)-1H-indole-2-carboxylic acid is a compound that features a difluoromethoxy group attached to an indole ring
Mecanismo De Acción
Target of Action
Indole derivatives have been found to interact with various biological targets, including enzymes and receptors
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with signal transduction pathways . The difluoromethoxy group may enhance the compound’s binding affinity or selectivity for its targets .
Biochemical Pathways
Indole derivatives can influence various biochemical pathways, including those involved in the synthesis and degradation of proteins, nucleic acids, and lipids . The compound’s effects on these pathways could lead to changes in cellular functions and physiological processes.
Pharmacokinetics
Similar compounds, such as fluoroquinolones, have been found to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The compound’s difluoromethoxy group may influence its ADME properties, potentially affecting its bioavailability .
Result of Action
Indole derivatives can exert various effects at the molecular and cellular levels, such as modulation of gene expression, alteration of cellular signaling, and induction of cell death . The compound’s effects could depend on its specific targets and mode of action.
Action Environment
The action of 6-(Difluoromethoxy)-1H-indole-2-carboxylic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For example, the compound’s activity could be affected by the pH of the environment, as the ionization state of the compound can influence its interaction with its targets. Additionally, the compound’s stability and efficacy could be affected by temperature and the presence of other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the metal-mediated stepwise difluoromethylation reactions . This process can involve various reagents and catalysts to achieve the desired substitution on the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These methods often utilize advanced techniques and equipment to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules of pharmaceutical relevance .
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethoxy)-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, difluoromethylation can be achieved using ClCF2H and novel non-ozone depleting difluorocarbene reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, difluoromethylation can result in the formation of compounds with CF2H groups attached to the indole ring .
Aplicaciones Científicas De Investigación
6-(Difluoromethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethoxylated heterocycles such as difluoromethoxylated ketones and other indole derivatives .
Uniqueness
6-(Difluoromethoxy)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the difluoromethoxy group. This group can confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
6-(difluoromethoxy)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)16-6-2-1-5-3-8(9(14)15)13-7(5)4-6/h1-4,10,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCXNWVUOOFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091848-23-4 |
Source


|
| Record name | 6-(difluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2779043.png)
![3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2779044.png)

![Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2779047.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2779048.png)

![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)


![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)
![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)
![1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B2779062.png)
![2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE](/img/structure/B2779063.png)
